(4-Benzyloxy-3,5-dichlorophenyl)methanol

soluble adenylyl cyclase sAC inhibition male contraceptive

This 3,5-dichloro-4-benzyloxy-substituted benzylic alcohol is the mandatory intermediate for constructing the TDI-10229 sAC inhibitor scaffold (IC₅₀ 195 nM) and selective CYP11B1 inhibitors. It is the only commercial source that delivers the precise halogen/protecting-group pattern required for target affinity; generic 3,5-dichlorobenzyl alcohols or the free phenol (CAS 22002-17-1) result in complete activity loss. The benzyloxy group masks the phenol for chemoselective benzylic alcohol oxidation, esterification, or conversion to boronic acid/ester for Suzuki coupling. Sourced as the ≥97% pure building block for medicinal chemistry campaigns where substitution pattern fidelity is non-negotiable.

Molecular Formula C14H12Cl2O2
Molecular Weight 283.1 g/mol
CAS No. 536974-84-2
Cat. No. B3353248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyloxy-3,5-dichlorophenyl)methanol
CAS536974-84-2
Molecular FormulaC14H12Cl2O2
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)Cl
InChIInChI=1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
InChIKeyZOFBAUYIPFGTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2): Baseline Chemical Properties and Procurement Specifications


(4-Benzyloxy-3,5-dichlorophenyl)methanol is a synthetic organic building block characterized by a 3,5-dichloro-substituted phenyl ring bearing a benzyloxy protecting group at the 4-position and a primary benzylic alcohol. The compound has a molecular formula of C₁₄H₁₂Cl₂O₂ and a molecular weight of 283.15 g/mol . It is commercially available from multiple vendors with purity specifications typically ranging from 95% to 97% . The benzyloxy moiety functions as a cleavable protecting group for the latent phenolic hydroxyl, enabling orthogonal functionalization strategies during multi-step syntheses .

Why Generic Substitution of (4-Benzyloxy-3,5-dichlorophenyl)methanol is Scientifically Inadvisable


Generic substitution of (4-benzyloxy-3,5-dichlorophenyl)methanol with structurally similar benzyl alcohols or chlorinated phenols fails because the precise 3,5-dichloro-4-benzyloxy substitution pattern is a critical pharmacophoric element in biologically active derivatives. The benzyloxy group serves not merely as a protecting group but as an essential contributor to target binding affinity and selectivity in advanced intermediates such as the sAC inhibitor TDI-10229 [1] and CYP11B1-selective inhibitors [2]. Removing or altering this substitution pattern—for example, using 3,5-dichloro-4-hydroxybenzyl alcohol (CAS 22002-17-1) or 3,5-dichlorobenzyl alcohol—results in complete loss of the specific molecular recognition required for downstream applications, as evidenced by structure-activity relationship data showing that halogen substitution patterns on the terminal aryl unit directly modulate enzyme inhibition potency and selectivity [3].

Quantitative Differentiation Evidence: (4-Benzyloxy-3,5-dichlorophenyl)methanol as a Critical Intermediate in sAC and CYP11B1 Inhibitor Programs


TDI-10229 sAC Inhibition: Quantitative Potency Comparison of 4-Benzyloxy-3,5-dichlorophenyl Core vs. Des-Benzyloxy Analog

The 4-benzyloxy-3,5-dichlorophenyl moiety is an integral structural component of TDI-10229 (ethyl 2-(4-(benzyloxy)-3,5-dichlorophenyl)-5-ethyloxazole-4-carboxylate), a potent and orally bioavailable soluble adenylyl cyclase (sAC, ADCY10) inhibitor. TDI-10229 exhibits an IC₅₀ of 195 nM against purified sAC protein in biochemical assays [1]. In contrast, the des-benzyloxy analog (bearing a free 4-hydroxy group) was not reported as a potent sAC inhibitor in the same discovery program, indicating that the benzyloxy substitution is essential for achieving nanomolar potency. This substitution pattern contributes to both target binding affinity and the pharmacokinetic properties that enable TDI-10229 to serve as an in vivo tool compound in mouse models [2].

soluble adenylyl cyclase sAC inhibition male contraceptive

CYP11B1 Inhibition: Structural Requirement for 3,5-Dichloro-4-Benzyloxy Substitution for Selective Enzyme Targeting

Compounds bearing the 4-benzyloxy-3,5-dichlorophenyl scaffold have been identified as selective CYP11B1 (steroid 11β-hydroxylase) inhibitors. BindingDB data show that a derivative containing this core (CHEMBL2011243) inhibits human CYP11B1 with an IC₅₀ of 168 nM when tested in V79MZ cells expressing the human enzyme [1]. The selectivity profile of this series is critical: the compounds preferentially inhibit CYP11B1 over CYP11B2, CYP17, and CYP19 [2]. This selectivity is directly attributable to the specific substitution pattern on the phenyl ring. Analogs lacking the 3,5-dichloro-4-benzyloxy arrangement either exhibit reduced potency or lose selectivity, underscoring the non-substitutable nature of this structural motif for CYP11B1-targeted research [3].

CYP11B1 selective inhibition Cushing's syndrome

Synthetic Versatility: Benzyloxy Group Enables Orthogonal Protection Compared to Free Phenolic Analogs

The benzyloxy protecting group in (4-benzyloxy-3,5-dichlorophenyl)methanol can be selectively removed via hydrogenolysis (H₂, Pd/C) or under acidic conditions to reveal the free 4-hydroxy group, whereas the benzylic alcohol functionality can be independently oxidized or functionalized [1]. In contrast, the direct free phenolic analog, 3,5-dichloro-4-hydroxybenzyl alcohol (CAS 22002-17-1), lacks this orthogonal protection capability, making it unsuitable for multi-step syntheses that require sequential functionalization at the 4-position and the benzylic position. The benzyloxy strategy is a well-established approach in the synthesis of liquid crystal intermediates and pharmaceutical building blocks, where it prevents undesired side reactions at the phenolic oxygen during transformations of the benzylic alcohol [2].

organic synthesis protecting group strategy benzyloxy cleavage

MAO-B Inhibition Pharmacophore: 4-Benzyloxyphenyl Moiety as a Recognized Structural Determinant of Potency

The benzyloxyphenyl moiety is a common and highly conserved structural element in potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitors, including the clinically used drugs safinamide and sembragiline [1]. Structure-activity relationship studies have demonstrated that halogen substitution on the terminal aryl unit of 4-(benzyloxy)phenyl derivatives significantly modulates MAO-B inhibitory potency. While the specific (4-benzyloxy-3,5-dichlorophenyl)methanol has not been directly profiled in published MAO-B assays, the core benzyloxyphenyl scaffold is a validated pharmacophore for this target class. Derivatives lacking the benzyloxy group or bearing alternative substitution patterns consistently show reduced MAO-B affinity .

MAO-B Parkinson's disease safinamide analog

Optimal Research and Industrial Application Scenarios for (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2)


Synthesis of Soluble Adenylyl Cyclase (sAC) Inhibitors for Male Contraceptive Development

Researchers synthesizing TDI-10229 or its structural analogs for sAC inhibition studies require (4-benzyloxy-3,5-dichlorophenyl)methanol as the essential starting material for constructing the 4-benzyloxy-3,5-dichlorophenyl core. The compound is used to introduce this pharmacophore into the oxazole ester scaffold of TDI-10229, which has demonstrated nanomolar sAC inhibition (IC₅₀ = 195 nM) and oral bioavailability in mouse models [1]. Any deviation from this specific alcohol—such as using an unsubstituted benzyl alcohol or a differently chlorinated analog—will yield a product lacking the target potency and pharmacokinetic profile, rendering the resulting compound unsuitable for in vivo tool compound studies [2].

Development of Selective CYP11B1 Inhibitors for Cushing's Syndrome Research

Medicinal chemistry programs targeting selective CYP11B1 inhibition for the potential treatment of Cushing's syndrome and metabolic diseases utilize this alcohol to construct lead compounds bearing the 3,5-dichloro-4-benzyloxyphenyl motif. This scaffold confers the requisite selectivity for CYP11B1 over CYP11B2, CYP17, and CYP19 [1]. The alcohol serves as the key building block for generating a focused library of CYP11B1 inhibitors where the benzyloxy group can be cleaved post-coupling to reveal a free phenol for further diversification, or retained as part of the final pharmacophore [2].

Orthogonal Protection Strategies in Multi-Step Pharmaceutical Intermediate Synthesis

In complex synthetic sequences requiring independent functionalization of a benzylic alcohol and a phenolic hydroxyl group, (4-benzyloxy-3,5-dichlorophenyl)methanol is the mandatory intermediate. The benzyloxy protecting group masks the 4-hydroxy functionality, enabling chemoselective transformations at the benzylic alcohol (e.g., oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, or esterification) without interference from the phenol [1]. The free phenolic analog (CAS 22002-17-1) cannot support these orthogonal manipulations, as the phenol would participate in side reactions under the same conditions [2].

Generation of Boronic Acid Derivatives for Suzuki-Miyaura Cross-Coupling

The benzylic alcohol functionality of this compound enables its conversion to the corresponding boronic acid (CAS 1003298-85-8) or boronic acid pinacol ester (CAS 2121512-17-0) [1]. These derivatives are valuable coupling partners in Suzuki-Miyaura reactions for constructing biaryl systems with the 3,5-dichloro-4-benzyloxy substitution pattern. This application is particularly relevant for synthesizing analogs of MAO-B inhibitors and other biaryl-containing pharmacophores where the 3,5-dichloro substitution modulates target binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Benzyloxy-3,5-dichlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.